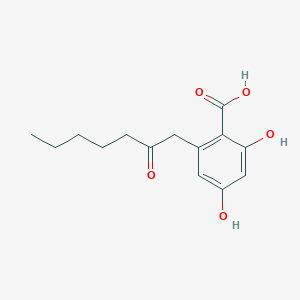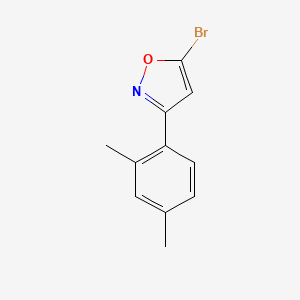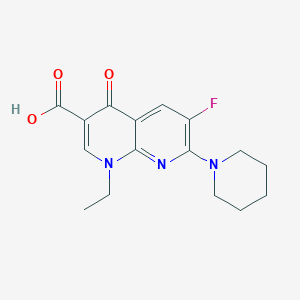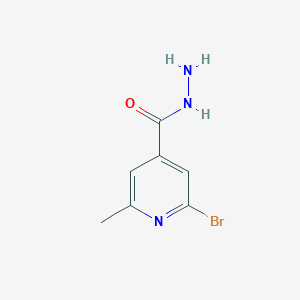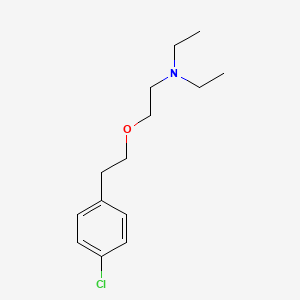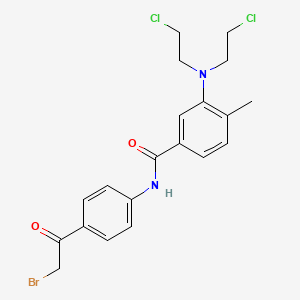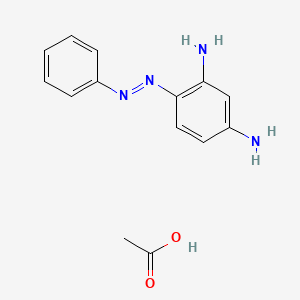
4-(Phenylazo)benzene-1,3-diamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with two amino groups and an acetate group. This compound is known for its vibrant orange color and is used in various industrial applications, including as a dye.
Vorbereitungsmethoden
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with m-phenylenediamine to form 4-(Phenylazo)benzene-1,3-diamine.
Acetylation: The resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Phenylazo)benzene-1,3-diamine acetate has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with cellular components. The azo group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include nucleic acids and enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
4-(Phenylazo)benzene-1,3-diamine acetate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino and acetate groups.
Methyl Orange: An azo dye used as a pH indicator, differing in its sulfonate group.
Sudan I: Another azo dye used in coloring oils and waxes, differing in its naphthol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79234-33-6 |
|---|---|
Molekularformel |
C12H12N4.C2H4O2 C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChI-Schlüssel |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Verwandte CAS-Nummern |
495-54-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


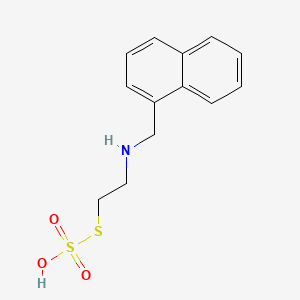
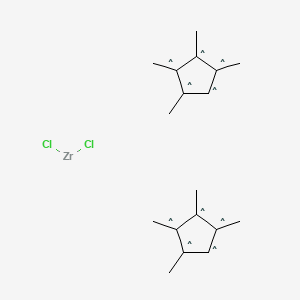
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)

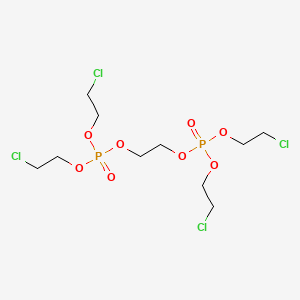
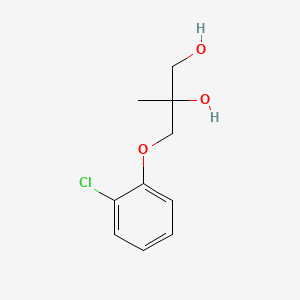
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
